molecular formula C18H30O6 B1663916 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid CAS No. 34668-61-6

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid

Cat. No. B1663916
CAS RN: 34668-61-6
M. Wt: 342.4 g/mol
InChI Key: QFZISQBFEIXWDM-UTLPMFLDSA-N
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Description

“12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid” is a long-chain fatty acid . It has a molecular formula of C18H30O6 and a mono-isotopic mass of 342.20424 . The IUPAC name for this compound is 12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid .


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24) . This InChI string represents the molecular structure of the compound, including the arrangement of atoms and the chemical bonds that hold the atoms together.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 342.4272 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Antioxidant, Anti-Elastase, and Anti-Urease Properties

Research has shown that monohydroxy tetradecanoic acid isomers, which include compounds structurally related to 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid, exhibit significant antioxidant, anti-elastase, and anti-urease activities. These properties are influenced by the position of the hydroxy group on the tetradecanoic acid isomer. These findings suggest potential applications in agriculture, pharmacy, and the cosmetic industry (Sokmen et al., 2014).

Synthesis of Derivatives and Compounds for Chemical Applications

A study demonstrated the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from compounds like 3-hydroxy-2,2,3,7-tetramethyloct-6-enoic acid. Such synthesized compounds have potential applications in various chemical industries, suggesting a similar utility for derivatives of 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid (Hanzawa et al., 2012).

Biotransformation and Biocatalysis

Another study explored the use of Corynebacterium sp. ATCC 21245 for the biotransformation of trimethylolpropane to produce 2,2-bis(hydroxymethyl)butyric acid. This indicates the potential of using similar bacterial strains for the biotransformation of related compounds, including 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid, for applications in the polymer industry (Sayed et al., 2016).

Crystal Structures and Rheological Properties for Pharmaceutical Applications

Research into the crystal structures and rheological properties of similar hydroxy acids, like (R)-9-hydroxystearic acid, provides insights into their potential applications in pharmaceutical and medical fields. The study of such properties could be extended to 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid for similar applications (Asaro et al., 2019).

Hydroxy Fatty Acids in Industrial Fine Chemicals

Hydroxy fatty acids like those derived from linoleic acid have uses as starting materials for the production of secondary metabolites and signaling molecules. This indicates the potential for 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid in the manufacture of industrial fine chemicals (Oh et al., 2015).

properties

IUPAC Name

(2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZISQBFEIXWDM-UTLPMFLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCCC(C(CO)C(=O)O)O)C/C(=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid
Reactant of Route 2
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid
Reactant of Route 3
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid
Reactant of Route 4
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid
Reactant of Route 5
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid
Reactant of Route 6
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid

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